![molecular formula C14H16N2O4S B2991724 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide CAS No. 1041600-42-3](/img/structure/B2991724.png)
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and methoxy group on the phenyl ring.
作用机制
Target of Action
The primary target of 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is the enzyme known as Platelet-type 12-(S)-LOX (12-LOX) . This enzyme is part of the human lipoxygenases (LOXs) family, which are iron-containing enzymes involved in catalyzing the oxidation of polyunsaturated fatty acids .
Mode of Action
The compound interacts with 12-LOX by inhibiting its activity . This results in a decrease in the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Biochemical Pathways
The inhibition of 12-LOX affects the biochemical pathway that leads to the production of HETE metabolites . These eicosanoid signaling molecules are involved in a number of physiological responses such as platelet aggregation, inflammation, and cell proliferation .
Pharmacokinetics
The compound possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed in the body, distributed to the site of action, metabolized efficiently, and excreted without causing any harmful effects .
Result of Action
The inhibition of 12-LOX by the compound leads to a reduction in the production of HETE metabolites . This results in the inhibition of PAR-4 induced aggregation and calcium mobilization in human platelets, and a reduction in 12-HETE in mouse/human beta cells .
生化分析
Biochemical Properties
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide has been identified as a potent and selective inhibitor of 12-lipoxygenase . This enzyme is involved in the oxidation of polyunsaturated fatty acids, leading to the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites .
Cellular Effects
The compound has been shown to inhibit platelet aggregation and calcium mobilization in human platelets . It also reduces 12-HETE in β-cells , which could potentially influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide interacts with 12-lipoxygenase, inhibiting its activity and thereby reducing the production of HETE metabolites .
Metabolic Pathways
4-[(2-Hydroxy-3-methoxybenzyl)amino]benzenesulfonamide is involved in the lipoxygenase pathway, specifically interacting with 12-lipoxygenase
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction is carried out under mild conditions, often using a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, like recrystallization and chromatography, ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine.
科学研究应用
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
Similar Compounds
- 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide
- 4-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]benzenesulfonamide
- 4-[(2-hydroxy-3-methoxyphenyl)ethylidene]amino]benzenesulfonamide
Uniqueness
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
属性
IUPAC Name |
4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXIXCFUIHMVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
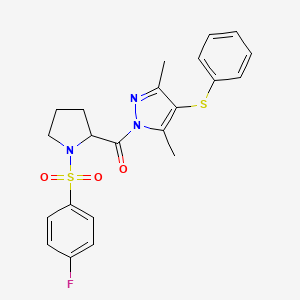
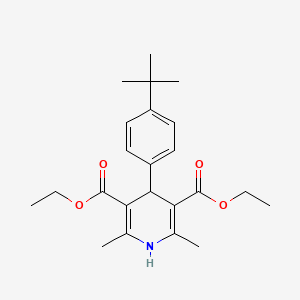
![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2991649.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2991651.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2991653.png)
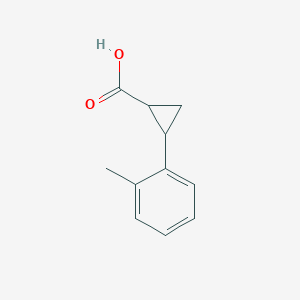
![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2991655.png)
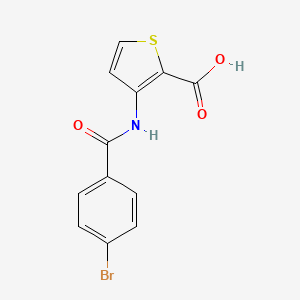
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)
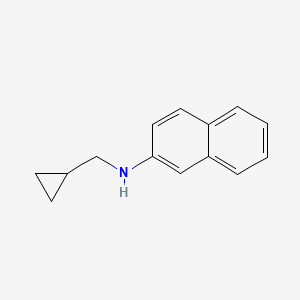
![1,3,8,8-Tetramethyl-5-pyridin-3-yl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B2991661.png)
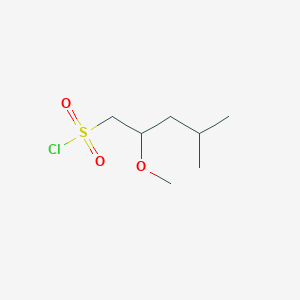
![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)

